molecular formula C14H13N3 B3177107 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile CAS No. 127792-81-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile

Cat. No. B3177107
CAS RN: 127792-81-8
M. Wt: 223.27 g/mol
InChI Key: VADZOZAUGGYKFE-UHFFFAOYSA-N
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Description

“3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a chemical compound with the CAS Number: 65347-55-9 . It has a molecular weight of 198.27 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound “3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is solid in its physical form . It has a molecular weight of 198.27 .

Scientific Research Applications

1. Cytotoxic Activity in Cancer Research

Research has explored the synthesis of novel compounds related to 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile for potential cytotoxic activities against various human cancer cell lines. For instance, a study detailed the creation of tetrazolopyrimidine-6-carbonitrile compounds showing potent anticancer activities, particularly against human colon and lung cancer (Radwan, Alminderej, & Awad, 2020).

2. Structural and Molecular Docking Studies

The compound's derivatives have been structurally analyzed and utilized in molecular docking studies. This includes examining their potential as inhibitors for certain enzymes, like Nicotinamidephosphoribosyltransferase (NAMPT), which are relevant in cancer research (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

3. Synthesis Techniques and Affinity for Human Receptors

Studies have demonstrated the synthesis of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, exploring their structure-activity relationships and high affinity for human receptors such as 5-HT(1B/1D) (Egle, Maclean, Demchyshyn, Edwards, Slassi, & Tehim, 2004).

4. Inhibition of SARS CoV-2 RdRp

Research into the antiviral applications of similar compounds includes studies on their role as inhibitors of SARS CoV-2 RdRp, an enzyme critical for the replication of the COVID-19 virus. This includes analysis using density functional theory and molecular docking studies (Venkateshan, Muthu, Suresh, & Kumar, 2020).

5. Supramolecular Aggregation Studies

The study of supramolecular aggregation in derivatives of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile provides insights into molecular interactions and structural configurations, which can be pivotal in drug design and development (Low, Cobo, Sánchez, Trilleras, & Glidewell, 2007).

properties

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-8-10-1-2-14-12(7-10)13(9-17-14)11-3-5-16-6-4-11/h1-3,7,9,16-17H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADZOZAUGGYKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462669
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127792-81-8
Record name 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 8.8 gm (157 mMol) potassium hydroxide in 85 mL methanol were added 8.15 gm (57.33 mMol) 5-cyano-1H-indole and 7.86 gm (51.17 mMol) 4-piperidone hydrochloride monohydrate. The resulting mixture was heated to reflux for 48 hours and was then allowed to cool to room temperature. The reaction mixture was concentrated under reduced pressure to about half volume and was then treated with 1M HCl until the pH of the solution was between 1 and 2. The resulting solution was extracted twice with 100 mL of diethyl ether and the remaining aqueous phase was treated with 5N sodium hydroxide until the pH of the solution was between 12 and 14. This aqueous phase was extracted 5 times with 10% methanol in dichloromethane. These organic phases were combined, dried over sodium sulfate and concentrated under reduced pressure to a residue. This residue was subjected to flash silica gel chromatography, eluting with dichloromethane which contained 20% methanol and 2% ammonium hydroxide. Fractions shown to contain product were combined and concentrated under reduced pressure to give 6.86 gm (60%) of the title compound as a solid.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
7.86 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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